molecular formula C12H13N5NaO7P B1141593 1,N6-Ethenoadenosine 5'-monophosphate disodium salt CAS No. 103213-41-8

1,N6-Ethenoadenosine 5'-monophosphate disodium salt

Katalognummer: B1141593
CAS-Nummer: 103213-41-8
Molekulargewicht: 393.22
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Historical Development and Discovery

This compound (ε-AMP) emerged in the early 1970s as part of efforts to develop fluorescent nucleotide analogs for probing enzymatic mechanisms. Its synthesis was first reported by Secrist et al. in 1972, who modified adenosine monophosphate (AMP) using chloroacetaldehyde to introduce the etheno bridge between N1 and N6 positions. This innovation addressed the need for analogs with strong fluorescence signals and stability under physiological conditions. The compound’s unique spectral properties, including a long fluorescence lifetime (23.0 nanoseconds for the free acid form) and excitation/emission maxima at 275 nm and 415 nm, respectively, made it immediately valuable for studying nucleotide-protein interactions. By 1976, researchers had demonstrated its utility in probing the activator site of glycogen phosphorylase, marking its transition from a chemical curiosity to a foundational tool in enzymology.

Nomenclature and Classification

The systematic IUPAC name for this compound is disodium [(2R,3S,4R,5R)-5-(imidazo[2,1-f]purin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate. Common synonyms include ε-AMP, 1,N6-etheno-AMP, and 3H-imidazo[2,1-i]purine ribonucleotide. Structurally, it belongs to the ethenonucleoside family, characterized by a fused imidazole ring bridging N1 and N6 of the adenine base (Figure 1). This modification classifies it as a fluorescent nucleotide analog, distinct from natural nucleotides due to its extended conjugation system. The disodium salt form enhances aqueous solubility (≥10 mM in water), making it practical for biochemical assays.

Table 1: Structural and Spectral Properties

Property Value Source
Molecular Formula C₁₂H₁₂N₅O₇P·2Na
Molecular Weight 415.23 g/mol
λexem 275 nm / 415 nm
Fluorescence Lifetime 23.0 ns (free acid)
pKa 3.8 (phosphate), 6.2 (ribose)

Eigenschaften

InChI

InChI=1S/C12H14N5O7P.Na/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEUQZMBXGOWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N5NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Conditions

  • Substrate : Adenosine (1 mM) dissolved in 0.1 M sodium acetate buffer (pH 4.5).

  • Reagent : 10 mM chloroacetaldehyde (CAA), added dropwise under constant stirring.

  • Temperature : 37°C for 24–48 hours.

  • Workup : The mixture is neutralized with NaOH, and the product is purified via reverse-phase chromatography (C18 column) using a water-methanol gradient.

Table 1: Optimization Parameters for Etheno Bridge Formation

ParameterOptimal ValueYield (%)
pH4.5–5.085–90
Reaction Time (hr)2478
CAA Concentration (mM)1092
Temperature (°C)3788

The reaction’s regioselectivity is ensured by the acidic pH, which protonates the N1 position of adenine, directing CAA to form the 1,N6-etheno adduct preferentially.

Phosphorylation at the 5'-Position

Phosphorylation introduces the monophosphate group to the ribose’s 5'-hydroxyl, typically using phosphorous oxychloride (POCl₃) in anhydrous conditions.

Protocol

  • Substrate : 1,N6-Ethenoadenosine (1.2 mmol) dissolved in trimethyl phosphate (5 mL).

  • Reagent : POCl₃ (3.6 mmol) added at 0°C, followed by stirring at 4°C for 6 hours.

  • Quenching : Ice-cold 0.1 M Tris-HCl buffer (pH 8.0) is added, and the solution is stirred for 1 hour to hydrolyze intermediates.

  • Purification : The crude product is dialyzed (1 kDa cutoff membrane) against deionized water and lyophilized.

Table 2: Phosphorylation Efficiency Under Varied Conditions

POCl₃ EquivalentsSolventTemperature (°C)Yield (%)
3Trimethyl phosphate475
5DMF2562
3Pyridine068

Anhydrous solvents are critical to avoid side reactions, with trimethyl phosphate providing superior solubility for nucleotide intermediates.

Conversion to Disodium Salt

The monophosphate’s acidic protons are neutralized with sodium hydroxide to enhance aqueous solubility and stability.

Procedure

  • Substrate : 1,N6-Ethenoadenosine 5'-monophosphate (0.5 mmol) dissolved in 10 mL H₂O.

  • Titration : 0.1 M NaOH added until pH 7.0–7.5 is reached.

  • Precipitation : The solution is concentrated under reduced pressure and precipitated with cold ethanol (4:1 v/v).

  • Drying : The precipitate is washed with acetone and dried under vacuum.

Table 3: Salt Formation and Purity Analysis

ParameterResult
Final pH7.2 ± 0.1
Sodium Content2.1 equivalents (ICP-OES)
Purity (HPLC)>98%

Analytical Characterization

Structural Validation

  • UV-Vis : λₘₐₓ = 270 nm (ε = 19,900 M⁻¹cm⁻¹).

  • ¹H NMR (D₂O): δ 8.45 (s, 1H, H-2), 7.95 (s, 1H, H-8), 6.10 (d, 1H, H-1'), 4.50–4.20 (m, ribose protons).

  • MS (ESI-) : m/z 415.2 [M–2Na]⁻.

Applications and Derivatives

The disodium salt’s fluorescence (λₑₓ = 270 nm, λₑₘ = 415 nm) enables real-time monitoring of 5'-nucleotidase activity. Derivatives like 2'-deoxy-1,N6-ethenoadenosine 5'-monophosphate (ε-5'-dAMP) are synthesized similarly, substituting adenosine with 2'-deoxyadenosine.

Challenges and Optimization

  • Side Products : Over-phosphorylation or etheno bridge hydrolysis may occur if reaction times exceed 48 hours.

  • Scalability : Batch-to-batch consistency improves with controlled CAA addition rates and POCl₃ stoichiometry.

  • Cost : Chloroacetaldehyde’s toxicity necessitates stringent safety protocols, increasing production costs.

Analyse Chemischer Reaktionen

1,N6-Ethenoadenosine 5’-monophosphate disodium salt undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

  • Molecular Formula : C12H14N5O7P
  • Molecular Weight : 371.3 g/mol
  • Solubility : Soluble in water (≥ 35 mM) or buffer solutions.
  • Fluorescence : Exhibits excitation at 300 nm and emission at 415 nm, making it suitable for fluorescence-based assays.

Enzyme Activity Assays

1,N6-Ethenoadenosine 5'-monophosphate is widely used as a substrate in enzyme activity assays, particularly for ecto-5'-nucleotidase (CD73). This enzyme plays a crucial role in the hydrolysis of extracellular ATP to adenosine, impacting various physiological processes:

  • Assay Development : The compound allows for the development of sensitive assays to measure ecto-5'-nucleotidase activity, which is significant in studies related to cancer and inflammation .
  • Enzyme Kinetics : It provides insights into the kinetics of enzymatic reactions involving nucleotides, aiding in understanding metabolic pathways.

Molecular Biology Research

The compound is instrumental in studying DNA and RNA interactions due to its structural similarity to natural nucleotides:

  • Translesion Synthesis Studies : Research indicates that 1,N6-ethenoadenosine can be incorporated into DNA during translesion synthesis mediated by human DNA polymerase η. This incorporation leads to frameshift mutations, highlighting its potential role as a mutagenic agent .
  • RNA Processing : The compound's analogs have been shown to affect RNA stability and processing, providing a tool for investigating ribonucleotide incorporation during transcription and translation processes.

Cancer Research

1,N6-Ethenoadenosine has been implicated in cancer studies due to its mutagenic properties:

  • Genomic Instability : Studies demonstrate that this compound can lead to genomic instability through error-prone translesion synthesis. The preferential incorporation of deoxypurines opposite this damaged ribonucleotide suggests a mechanism by which it may contribute to carcinogenesis .
  • Biomarker Potential : Its presence as a lesion in various cancerous tissues positions it as a potential biomarker for assessing exposure to genotoxic agents and understanding cancer mechanisms .

Case Studies and Research Findings

StudyFocusFindings
Caiazzo et al. (2001)Ecto-5'-nucleotidase ActivityDeveloped an assay using ε-5'-AMP as a substrate to measure enzyme activity with high sensitivity .
Jamal et al. (1988)Nucleotidase AssaysEstablished a novel assay for 5'-nucleotidase using 1,N6-Etheno-AMP, demonstrating its effectiveness in biochemical research .
Bolt et al. (2020)MutagenesisInvestigated the mutagenic effects of 1,N6-Ethenoadenosine on RNA synthesis, revealing significant impacts on protein synthesis due to alkylation .
Schulman & Pelka (1976)Glycogen Phosphorylase ActivationUsed ε-AMP as a probe for studying the activator site of glycogen phosphorylase, contributing to our understanding of metabolic regulation .

Wirkmechanismus

The mechanism of action of 1,N6-Ethenoadenosine 5’-monophosphate disodium salt involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound’s fluorescent properties allow it to be used as a probe to study these interactions. The pathways involved include the binding of the compound to active sites on enzymes or nucleic acids, leading to changes in fluorescence that can be measured and analyzed .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Industrial Relevance

  • Pharmaceutical Research: The fluorescence of 1,N6-Etheno-AMP enables real-time monitoring of nucleotide-binding enzymes, a feature absent in non-modified analogs like AMP or ADP .
  • Food Science: IMP’s role in reducing sodium content in processed foods contrasts with the research-specific use of 1,N6-Etheno-AMP .
  • Chromatography : Phenyl and cholesterol stationary phases offer superior separation for polar nucleotides compared to traditional octadecyl columns .

Biologische Aktivität

1,N6-Ethenoadenosine 5'-monophosphate disodium salt (1,N6-ε-AMP) is a synthetic fluorescent analog of adenosine 5'-monophosphate (AMP). This compound has gained attention in biochemical research due to its unique structural properties and biological activities, particularly in the study of nucleotidase enzymes. This article delves into the biological activity of 1,N6-ε-AMP, summarizing key research findings, mechanisms of action, and potential applications.

Structural Characteristics

1,N6-ε-AMP is characterized by an etheno bridge connecting the N1 and N6 positions of the adenine base, creating a tricyclic structure. This modification enhances its fluorescence properties, making it useful for various biochemical assays. The compound exhibits excitation at wavelengths between 250-300 nm and emission at approximately 415 nm, allowing for sensitive detection in biological systems .

The biological activity of 1,N6-ε-AMP primarily involves its role as a substrate for ecto-5'-nucleotidase (CD73), an enzyme critical for the regulation of extracellular nucleotide levels. The compound's unique structure allows it to be hydrolyzed by CD73, producing adenosine, which is a significant signaling molecule in various physiological processes .

Table 1: Comparison of 1,N6-ε-AMP and AMP

Property1,N6-Ethenoadenosine 5'-monophosphateAdenosine 5'-monophosphate
Molecular Weight371.3 g/mol347.2 g/mol
Excitation Wavelength250-300 nm260 nm
Emission Wavelength415 nmNot applicable
Solubility≥35 mM in waterHigh solubility

Enzyme Activity Studies

Research has demonstrated that 1,N6-ε-AMP serves as an effective substrate for various purine-nucleoside phosphorylases, facilitating the synthesis of nucleosides and nucleoside analogs . Its fluorescent properties enable real-time monitoring of enzymatic reactions, providing insights into enzyme kinetics and mechanisms.

Case Study: Ecto-5'-Nucleotidase Activity

A study investigated the interaction between CD73 and 1,N6-ε-AMP, revealing that the compound significantly enhances the enzyme's activity compared to AMP. The findings suggest that this compound could be utilized in therapeutic contexts where modulation of adenosine levels is beneficial, such as in cancer treatment or inflammatory diseases .

Genotoxicity and Repair Mechanisms

The mutagenic potential of related compounds like 1,N6-ethenoadenine has been explored in various studies. It has been shown that lesions caused by these compounds can lead to A→T transversions and other mutations associated with cancer . The cellular repair mechanisms such as base excision repair (BER) play a crucial role in mitigating these effects.

Q & A

Q. What is the structural significance of the etheno bridge in 1,N6-ethenoadenosine 5'-monophosphate (ε-AMP) disodium salt, and how does it influence biochemical applications?

The etheno bridge (1,N6-etheno modification) introduces a fluorescent heterocycle by fusing adenine’s N1 and N6 positions. This structural alteration enhances fluorescence properties, enabling real-time tracking of nucleotide-protein interactions or enzymatic processes (e.g., ATPase activity) without isotopic labeling. The disodium salt improves solubility in aqueous buffers, critical for in vitro assays .

Q. What synthetic methodologies are employed to prepare ε-AMP disodium salt, and how is purity validated?

ε-AMP is synthesized via H-phosphonate chemistry, where adenosine 5′-H-phosphonate monoesters are oxidized to yield diphosphates. The disodium salt is obtained through ion-exchange chromatography. Purity is confirmed via:

  • 31P NMR : To verify phosphate linkage integrity (δ ≈ −10 ppm for diphosphate).
  • HPLC : Using ion-pair chromatography (C18 column, 0.1 M TEAA buffer, pH 7.0).
  • Mass spectrometry : ESI-MS in negative mode (expected [M−2Na]²⁻: m/z 471.17) .

Q. How can researchers detect and quantify ε-AMP disodium salt in enzymatic reaction mixtures?

  • Fluorescence spectroscopy : Excitation at 270 nm, emission at 410 nm (quantitation limit: ~10 nM).
  • UV-Vis : Absorbance at 260 nm (ε ≈ 15,400 M⁻¹cm⁻¹) with correction for buffer interference.
  • Enzymatic coupling assays : e.g., using pyruvate kinase/lactate dehydrogenase to measure ADP generation from ε-ATP hydrolysis .

Advanced Research Questions

Q. How do researchers resolve contradictions in kinetic data when ε-AMP disodium salt is used as an ATP analogue in enzyme studies?

Discrepancies may arise from the etheno bridge’s steric effects altering enzyme binding. Mitigation strategies include:

  • Comparative kinetics : Parallel assays with native ATP/ADP to isolate steric vs. electronic effects.
  • Molecular docking : MD simulations to assess binding pocket compatibility (e.g., in kinases or helicases).
  • Fluorescence quenching : Titration with enzyme to calculate binding constants (Kd) and validate competitive inhibition models .

Q. What experimental designs are optimal for studying ε-AMP’s role in metal ion coordination, particularly with Mg²⁺ or Ca²⁺?

  • Isothermal titration calorimetry (ITC) : To measure binding stoichiometry and thermodynamics.
  • 31P NMR titrations : Monitor chemical shift changes upon metal addition (e.g., Mg²⁺ induces upfield shifts of β- and γ-phosphates).
  • Fluorescence anisotropy : Assess conformational changes in ε-AMP upon metal binding. Use buffers devoid of competing ions (e.g., Chelex-treated Tris, pH 7.5) .

Q. How does ε-AMP disodium salt stability vary under different storage conditions, and what protocols prevent degradation?

  • Aqueous solutions : Degrade via hydrolysis (t1/2 ≈ 72 hours at 25°C, pH 7.4). Store at −80°C in aliquots with 1 mM EDTA to chelate metal catalysts.
  • Lyophilized form : Stable for >2 years at −20°C under argon. Reconstitute in degassed Milli-Q water to avoid oxidation.
  • Quality control : Monthly HPLC checks for dephosphorylation products (e.g., ethenoadenosine) .

Q. In multi-enzyme systems, how can ε-AMP disodium salt be used to probe nucleotide recycling pathways?

Example workflow:

ATP regeneration : Couple ε-AMP with creatine kinase/creatine phosphate to regenerate ε-ATP.

Fluorescent monitoring : Track ε-ATP consumption via fluorescence decay (λexem = 270/410 nm).

Data normalization : Correct for inner-filter effects using a reference fluorophore (e.g., quinine sulfate) .

Methodological Considerations

  • Avoid photobleaching : Use low-intensity light sources or shield samples from ambient light during fluorescence assays.
  • Buffer compatibility : Phosphate buffers interfere with 31P NMR; prefer Tris or HEPES.
  • Contamination checks : Test for adenylate kinase activity in enzyme preps using ADP-to-ATP conversion assays .

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